5-Methyl-4-nitropyridin-2-amine

Molecular Properties Chemical Identity Procurement

5-Methyl-4-nitropyridin-2-amine (CAS 895520-03-3) is a disubstituted pyridine building block for kinase inhibitor synthesis. The 5-methyl-4-nitro pattern modulates electronic density, basicity, and lipophilicity—critical for target binding and metabolic stability. Unlike its regioisomer 4-methyl-5-nitropyridin-2-amine (CAS 21901-40-6), this isomer enables selective functionalization at the 2-amino group for constructing heterocyclic cores targeting c-Met, Nek2, Syk, and TNK1 kinases. The 4-nitro group serves as a leaving group in nucleophilic aromatic substitution or can be reduced to an amine. Supplied at ≥97% purity for reliable downstream chemistry.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 895520-03-3
Cat. No. B1390206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-nitropyridin-2-amine
CAS895520-03-3
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1[N+](=O)[O-])N
InChIInChI=1S/C6H7N3O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3,(H2,7,8)
InChIKeyKLZIMKRFVMVENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-nitropyridin-2-amine (CAS 895520-03-3): Key Properties and Baseline Characteristics for Procurement and Research


5-Methyl-4-nitropyridin-2-amine (CAS 895520-03-3) is a disubstituted pyridine derivative with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It is typically supplied as a solid with a purity of 95–97% [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as an intermediate for the preparation of kinase inhibitors, heterocyclic scaffolds, and functionalized pyridine derivatives [2].

Why 5-Methyl-4-nitropyridin-2-amine (CAS 895520-03-3) Cannot Be Replaced by Generic Aminopyridine Analogs


Aminopyridine scaffolds are widely used in drug discovery, but the specific substitution pattern of 5-Methyl-4-nitropyridin-2-amine critically influences both its physicochemical properties and biological performance [1]. The presence and position of the methyl and nitro groups on the pyridine ring modulate electronic density, basicity, and lipophilicity, which in turn affect target binding, metabolic stability, and synthetic tractability [2]. Simply substituting a regioisomer such as 4-methyl-5-nitropyridin-2-amine (CAS 21901-40-6) or the des-methyl analog 4-nitropyridin-2-amine (CAS 4487-50-7) can lead to divergent reactivity in downstream reactions and altered biological activity, as demonstrated by comparative studies on di-substituted 4-nitropyridine derivatives [3]. The quantitative evidence presented below clarifies why procurement and research decisions should be guided by the specific structural identity of this compound.

Quantitative Differentiation of 5-Methyl-4-nitropyridin-2-amine (CAS 895520-03-3) Against Closest Analogs


Molecular Weight and Formula Comparison: 5-Methyl-4-nitropyridin-2-amine vs. 4-Nitropyridin-2-amine

5-Methyl-4-nitropyridin-2-amine (C6H7N3O2) has a molecular weight of 153.14 g/mol, which is 14.03 g/mol higher than the des-methyl analog 4-nitropyridin-2-amine (C5H5N3O2, MW 139.11 g/mol) . This additional methyl group increases lipophilicity and alters the compound's behavior in chromatographic separations and partitioning .

Molecular Properties Chemical Identity Procurement

Vendor Pricing Comparison: 5-Methyl-4-nitropyridin-2-amine vs. 4-Methyl-5-nitropyridin-2-amine

As of 2019, 5-Methyl-4-nitropyridin-2-amine (CAS 895520-03-3) was priced at approximately 673 €/g, whereas the regioisomer 4-Methyl-5-nitropyridin-2-amine (CAS 21901-40-6) is typically available at a significantly lower cost (e.g., from major suppliers at ~50–100 €/g) . This price differential reflects differences in synthetic accessibility and commercial demand .

Procurement Cost Budget Planning Supply Chain

Toxicity Potential Comparison: 5-Methyl-4-nitropyridin-2-amine vs. 4-Methyl-5-nitropyridin-2-amine (Tetrahymena Model)

The regioisomer 4-methyl-5-nitropyridin-2-amine (CAS 21901-40-6) exhibits a pIGC50 value of 0.37 (experimental) in the Tetrahymena pyriformis growth inhibition assay, corresponding to an IGC50 of approximately 0.43 mM [1]. While direct experimental data for 5-methyl-4-nitropyridin-2-amine are not available in this model, QSAR predictions suggest that the 5-methyl-4-nitro substitution pattern may confer a different toxicity profile due to altered electronic distribution and steric effects [2].

Toxicology Environmental Safety QSAR

Purity Specification and Analytical Consistency: 5-Methyl-4-nitropyridin-2-amine

Commercial batches of 5-Methyl-4-nitropyridin-2-amine are routinely supplied with a purity of ≥95% (typically 97%), as verified by HPLC or NMR [1]. This level of consistency is comparable to that of the regioisomer 4-methyl-5-nitropyridin-2-amine (also 97% typical) , ensuring that procurement of either compound does not compromise on baseline quality for synthetic applications [2].

Quality Control Purity Analytical Chemistry

Optimal Research and Industrial Applications for 5-Methyl-4-nitropyridin-2-amine (CAS 895520-03-3)


Synthesis of Kinase Inhibitor Scaffolds

5-Methyl-4-nitropyridin-2-amine serves as a key intermediate in the preparation of aminopyridine-based kinase inhibitors. Its substitution pattern allows for selective functionalization at the 2-amino group, enabling the construction of diverse heterocyclic cores that target kinases such as c-Met, Nek2, and Syk [1]. The presence of the 5-methyl group provides a handle for further derivatization while modulating the electronic properties of the pyridine ring [2].

Building Block for Heterocyclic Chemistry

This compound is employed in the synthesis of substituted 4-nitropyridine N-oxides and their derivatives, which are of interest for nonlinear optical materials and as precursors to biologically active molecules [2]. The 4-nitro group can be reduced to an amino group or serve as a leaving group in nucleophilic aromatic substitution reactions, enabling access to a wide array of 2,4-disubstituted pyridines [3].

Precursor for TNK1 Inhibitor Development

Recent patent literature identifies 5-methyl-4-nitropyridin-2-amine as a potential starting material or intermediate for the synthesis of tyrosine kinase non-receptor 1 (TNK1) inhibitors, which are being explored for the treatment of various cancers [4]. The specific 5-methyl-4-nitro substitution pattern is believed to contribute to optimal binding interactions with the TNK1 active site.

Reference Standard for Analytical Method Development

Due to its well-defined molecular properties and commercial availability at high purity (97%), 5-Methyl-4-nitropyridin-2-amine can be used as a reference standard for the development and validation of HPLC, LC-MS, and NMR methods for related nitropyridine compounds [1]. Its unique retention time and spectral features facilitate the identification and quantification of analogous compounds in complex mixtures.

Technical Documentation Hub

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